molecular formula C9H11NO2S B1622989 S-Phenylcysteine CAS No. 5437-52-5

S-Phenylcysteine

Cat. No.: B1622989
CAS No.: 5437-52-5
M. Wt: 197.26 g/mol
InChI Key: XYUBQWNJDIAEES-UHFFFAOYSA-N
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Description

S-Phenylcysteine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group attached to the sulfur atom of cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Phenylcysteine can be synthesized through several methods. One efficient method involves the use of tryptophan synthase in a chemoenzymatic process. This method starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase . Another method involves reacting L-cysteine hydrochloride with a soluble single-valent copper salt and the diazonium salt of phenylamine .

Industrial Production Methods: Industrial production of this compound often employs the chemoenzymatic method due to its high yield and purity. This method uses inexpensive bromobenzene and results in a total yield of 81.3% with over 99.9% purity .

Chemical Reactions Analysis

Types of Reactions: S-Phenylcysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like thiols or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols.

Scientific Research Applications

S-Phenylcysteine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: S-Phenylcysteine is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in specific applications, such as its role as a biomarker for benzene exposure and its potential as an antiretroviral agent.

Properties

CAS No.

5437-52-5

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-amino-3-phenylsulfanylpropanoic acid

InChI

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)

InChI Key

XYUBQWNJDIAEES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)SCC(C(=O)O)N

5437-52-5

physical_description

Off-white powder;  [Sigma-Aldrich MSDS]

sequence

X

Synonyms

3-phenylcysteine
beta-phenylcysteine
S-phenylcysteine

Origin of Product

United States

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